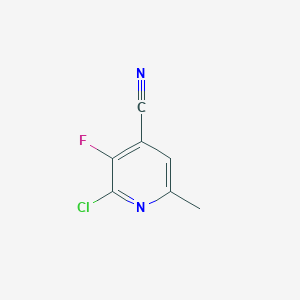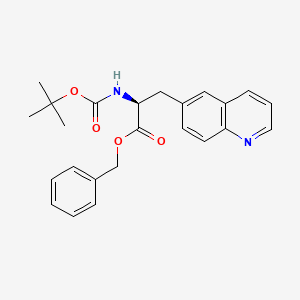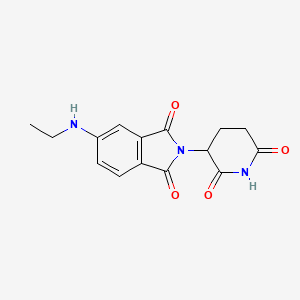
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science
Vorbereitungsmethoden
The synthesis of 2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-1-methylbenzimidazole with trifluoromethylating agents under specific reaction conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydride (NaH) and dimethyl sulfoxide (DMSO).
-
Oxidation Reactions: : The methyl group in the compound can be oxidized to form corresponding aldehydes or carboxylic acids. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for these oxidation reactions.
-
Reduction Reactions: : The compound can also undergo reduction reactions, where the trifluoromethyl group is reduced to a methyl group. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
-
Biology: : The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with specific biological targets makes it useful in drug discovery and development.
-
Medicine: : Benzimidazole derivatives, including this compound, have shown promise as therapeutic agents for various diseases. They are investigated for their potential use in treating cancer, inflammatory diseases, and infectious diseases.
-
Industry: : The compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, conductivity, and other desirable characteristics.
Wirkmechanismus
The mechanism of action of 2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activation of the STING pathway, which plays a crucial role in the immune response. By blocking this pathway, the compound can reduce inflammation and modulate the immune response.
Vergleich Mit ähnlichen Verbindungen
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:
-
2-chloro-1-methylbenzimidazole: : This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
-
5-(trifluoromethyl)-1H-benzimidazole: : This compound lacks the chlorine and methyl groups, which may affect its reactivity and interactions with biological targets.
-
1-methyl-5-(trifluoromethyl)-1H-benzimidazole: : This compound lacks the chlorine atom, which may influence its chemical stability and reactivity.
The presence of the trifluoromethyl group in this compound makes it unique and may enhance its biological activity and stability compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H6ClF3N2 |
|---|---|
Molekulargewicht |
234.60 g/mol |
IUPAC-Name |
2-chloro-1-methyl-5-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C9H6ClF3N2/c1-15-7-3-2-5(9(11,12)13)4-6(7)14-8(15)10/h2-4H,1H3 |
InChI-Schlüssel |
VJXGWGPOZIZDED-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate](/img/structure/B13911560.png)

![[(3aR,6R,6aR)-4-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B13911574.png)


![(2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B13911582.png)


![tert-butyl (4R)-4-chloro-4-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butanoate](/img/structure/B13911610.png)

![4-[2-(Tributylstannyl)ethynyl]pyridine](/img/structure/B13911616.png)
![2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid](/img/structure/B13911619.png)

![(15R)-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,8,12(18)-pentaene-5,13-dione](/img/structure/B13911630.png)
